4'-Hydroxy Torsemide-d7 is a deuterium-labeled analog of 4'-Hydroxy Torsemide, which is a metabolite of the diuretic drug Torsemide. This compound is primarily utilized in scientific research, particularly in pharmacokinetics and drug metabolism studies. The molecular formula for 4'-Hydroxy Torsemide-d7 is CHDNOS, with a molecular weight of 371.46 g/mol .
4'-Hydroxy Torsemide-d7 is classified as a pharmaceutical compound and serves as a tool in various research applications. It is derived from Torsemide, which is employed clinically to treat conditions such as fluid overload due to heart failure and hypertension . The introduction of deuterium allows for enhanced tracking in metabolic studies without altering the compound's inherent properties.
The synthesis of 4'-Hydroxy Torsemide-d7 can be accomplished through multiple methodologies:
For large-scale production, chemical synthesis typically employs deuterated solvents and reagents. The process is refined to maximize yield and minimize impurities, ensuring that the final product meets the necessary quality standards for research applications.
The molecular structure of 4'-Hydroxy Torsemide-d7 features a core structure similar to its parent compound, with specific modifications due to the presence of deuterium. The key components include:
The presence of deuterium enhances the compound's stability and alters its isotopic composition, which can be crucial in tracing studies .
4'-Hydroxy Torsemide-d7 can participate in several chemical reactions:
The mechanism of action for 4'-Hydroxy Torsemide-d7 closely resembles that of Torsemide itself. It acts primarily as a loop diuretic by inhibiting the Na+/K+/Cl⁻ cotransporter located in the thick ascending limb of the loop of Henle within the kidneys. This inhibition results in increased excretion of sodium, potassium, and chloride ions, leading to diuresis. The use of the deuterium-labeled analog allows researchers to study these processes without altering the fundamental pharmacological effects .
Relevant data regarding solubility and stability should be assessed based on experimental conditions specific to each application .
4'-Hydroxy Torsemide-d7 has significant applications in various fields:
Hydroxy Torsemide-d7 (CAS: 1329613-35-5) is a deuterium-enriched isotopologue of the primary hydroxylated metabolite of the loop diuretic torsemide. Its molecular formula is C₁₆H₁₃D₇N₄O₄S, with a molecular weight of 371.46 g/mol, reflecting the replacement of seven hydrogen atoms with deuterium (²H) at specific positions. This isotopic labeling occurs predominantly on the isopropyl carbamoyl moiety—specifically, the methyl groups (CD₃ groups) and methine hydrogen (CD) of the isopropyl substituent—as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) analyses [5] [7]. The compound typically exhibits >95% deuterium enrichment and >98% chemical purity, making it suitable for quantitative analytical applications [5].
Table 1: Chemical Identity of Hydroxy Torsemide-d7
Property | Specification |
---|---|
IUPAC Name | 3-((3-(N-((1,2,2,2-Tetradeuterio-1-(trideuteriomethyl)ethyl)carbamoyl)sulfamoyl)pyridin-4-yl)amino)-4-methylbenzoic acid |
Molecular Formula | C₁₆H₁₃D₇N₄O₄S |
Molecular Weight | 371.46 g/mol |
CAS Number | 1329613-35-5 |
Deuterium Positions | Isopropyl group (CD₃-CD-CD₃) |
Isotopic Enrichment | ≥95 atom % D |
Chemical Purity | ≥98% (HPLC) |
Structurally, Hydroxy Torsemide-d7 features:
Deuterated analogs like Hydroxy Torsemide-d7 serve as indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium creates a distinct mass shift detectable via mass spectrometry without altering the compound’s chemical behavior or biological interactions. This enables:
Table 2: Applications of Deuterated Standards in Diuretic Research
Application | Mechanism | Impact on Research |
---|---|---|
LC-MS/MS Internal Standard | Mass shift enables chromatographic separation | Eliminates ion suppression artifacts; improves accuracy of hydroxy metabolite quantification |
Metabolic Recovery Studies | Tracking deuterium label in excreta | Calculates renal/hepatic clearance of hydroxylated species |
Enzyme Kinetic Studies | Comparing turnover of deuterated vs. non-labeled substrates | Identifies CYP450 isoforms involved in hydroxylation |
Hydroxy Torsemide-d7 is structurally derived from torsemide (C₁₆H₂₀N₄O₃S) via cytochrome P450 (CYP)-mediated oxidation. Torsemide undergoes hepatic metabolism primarily through:
Hydroxy Torsemide-d7 shares the core pyridine-sulfonylurea scaffold of torsemide but differs in two key aspects:
Table 3: Structural and Functional Comparison of Torsemide Metabolites
Compound | Molecular Formula | Key Structural Feature | Bioactivity |
---|---|---|---|
Torsemide (parent) | C₁₆H₂₀N₄O₃S | 3-Methylphenyl group | Loop diuretic; inhibits Na⁺/K⁺/2Cl⁻ cotransporter |
Torsemide-d7 | C₁₆H₁₃D₇N₄O₃S | Deuterated isopropyl group | Equivalent to torsemide; used as tracer |
4'-Hydroxy Torsemide | C₁₆H₂₀N₄O₄S | 4'-OH on toluene ring | Partial diuretic activity; major metabolite |
Hydroxy Torsemide-d7 | C₁₆H₁₃D₇N₄O₄S | 4'-OH + deuterated isopropyl | Tracer for metabolic studies |
Torsemide Carboxylic Acid | C₁₆H₁₈N₄O₅S | –COOH on toluene ring | Inactive metabolite |
Torsemide-d7 Carboxylic Acid | C₁₆H₁₁D₇N₄O₅S | –COOH + deuterated isopropyl | Internal standard for TCA quantification |
This metabolite retains partial pharmacological activity due to its structural similarity to torsemide, though its diuretic potency is lower than the parent drug. Its deuterated form is critical for dissecting torsemide’s metabolic fate in diseases like heart failure or cirrhosis, where CYP2C9 polymorphisms alter hydroxylation efficiency [2] [3] [9].
Comprehensive List of Deuterated Torsemide Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1